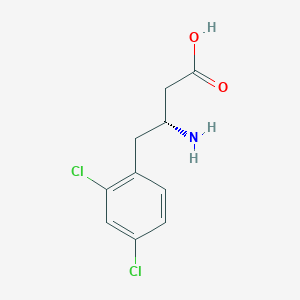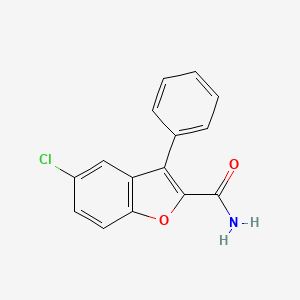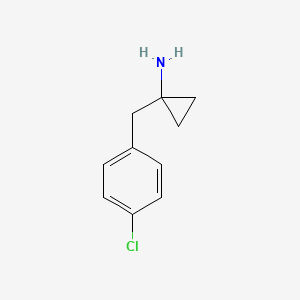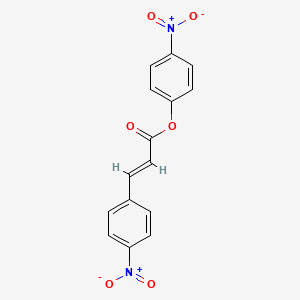
4-(Chloromethyl)-1-methyl-1H-1,2,3-triazole
説明
The compound “4-(Chloromethyl)-1-methyl-1H-1,2,3-triazole” belongs to a class of organic compounds known as triazoles. Triazoles are heterocyclic compounds that contain a five-membered aromatic ring with three nitrogen atoms and two carbon atoms .
Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. In the case of “4-(Chloromethyl)-1-methyl-1H-1,2,3-triazole”, it contains a chloromethyl group, which is reactive and can undergo various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as color, hardness, malleability, solubility, electrical conductivity, density, melting point, and boiling point . Specific information on these properties for “4-(Chloromethyl)-1-methyl-1H-1,2,3-triazole” was not found.科学的研究の応用
Synthesis of Hyper Cross-linked Polymers (HCPs)
This compound can be used in the synthesis of Hyper Cross-linked Polymers (HCPs). HCPs are a class of porous materials that have been intensively used in the past few years . They have extremely high surface areas, good porosity, low density, efficient adsorption properties, easy synthesis, less cost, environmental friendly, high thermal and chemical stability, light weight and reusability .
Catalysis and Polymerization
Industrial Applications
Environmental Applications
HCPs, synthesized using this compound, are promising candidates for solving environmental pollution . They have many interesting applications such as water treatment .
Energy Storage
HCPs can be used in energy storage applications such as super-capacitors .
Sensing
HCPs have applications in sensing .
Drug Delivery
HCPs can be used in drug delivery applications .
Forensic Science
4-(Chloromethyl)-1-methyl-1H-1,2,3-triazole has been utilized in the modification of silica spheres to create sensitive and selective nanoparticle powders for detecting latent fingerprints. This development is significant in forensic science, offering advantages such as simple synthesis, convenient use, and cost-effectiveness.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-(chloromethyl)-1-methyltriazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClN3/c1-8-3-4(2-5)6-7-8/h3H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGFTZECAFCQDDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)-1-methyl-1H-1,2,3-triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



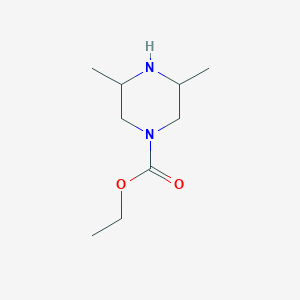
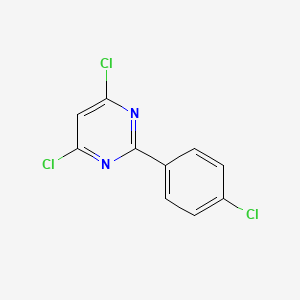


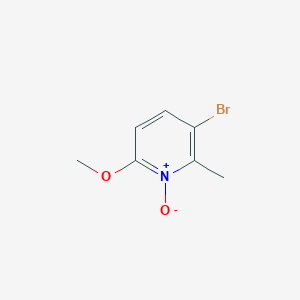
![2-[cyclohexyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid](/img/structure/B3256389.png)

